tert-Butyl 2-(4-fluorophenyl)acetate tert-Butyl 2-(4-fluorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 68825-45-6
VCID: VC4307260
InChI: InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
SMILES: CC(C)(C)OC(=O)CC1=CC=C(C=C1)F
Molecular Formula: C12H15FO2
Molecular Weight: 210.248

tert-Butyl 2-(4-fluorophenyl)acetate

CAS No.: 68825-45-6

Cat. No.: VC4307260

Molecular Formula: C12H15FO2

Molecular Weight: 210.248

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(4-fluorophenyl)acetate - 68825-45-6

Specification

CAS No. 68825-45-6
Molecular Formula C12H15FO2
Molecular Weight 210.248
IUPAC Name tert-butyl 2-(4-fluorophenyl)acetate
Standard InChI InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Standard InChI Key RYZCRXLOOKIYPC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CC1=CC=C(C=C1)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tert-butyl ester moiety (-OC(O)C(CH₃)₃) linked to a 2-(4-fluorophenyl)acetic acid group. Key structural parameters include:

  • Molecular Formula: C₁₂H₁₅FO₂

  • Molecular Weight: 210.24 g/mol

  • Exact Mass: 210.1056 Da

  • XLogP3: 2.9 (indicating moderate lipophilicity)

  • Topological Polar Surface Area (TPSA): 26.3 Ų

The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Physicochemical Data

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)Inferred
StabilityHydrolytically stable under neutral conditions

The tert-butyl group confers steric protection to the ester, reducing susceptibility to enzymatic or acidic hydrolysis compared to methyl or ethyl analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of 2-(4-fluorophenyl)acetic acid with tert-butanol under acidic catalysis:

  • Reagents: 2-(4-fluorophenyl)acetic acid, tert-butanol, H₂SO₄ or p-toluenesulfonic acid.

  • Conditions: Reflux in toluene or dichloromethane (DCM) for 12–24 hours .

  • Workup: Neutralization, extraction with ethyl acetate, and purification via silica gel chromatography .

Yield: ~70–85% (optimized conditions) .

Industrial-Scale Manufacturing

Patents describe continuous-flow processes for analogous tert-butyl esters to enhance efficiency:

  • Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability .

  • Automation: Temperature and pressure control systems to minimize side reactions .

  • Scale: Multi-kilogram batches with >95% purity .

Applications in Pharmaceutical Development

Role in Statin Synthesis

tert-Butyl 2-(4-fluorophenyl)acetate is a precursor in rosuvastatin production, a potent HMG-CoA reductase inhibitor. Key steps include:

  • Coupling: Reaction with pyrimidine derivatives to form intermediates like (E)-tert-butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .

  • Deprotection: Acidic hydrolysis of the tert-butyl ester to yield the active pharmaceutical ingredient (API) .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substituent: Enhances metabolic stability and membrane permeability via reduced cytochrome P450 metabolism .

  • tert-Butyl Ester: Serves as a prodrug strategy to improve oral bioavailability by delaying premature hydrolysis .

Comparative Analysis of Analogous Esters

CompoundApplicationKey Advantage
tert-Butyl 2-(4-fluorophenyl)acetateRosuvastatin intermediateHigh hydrolytic stability
Ethyl 2-(4-fluorophenyl)acetateResearch-scale synthesisLower cost, faster hydrolysis
Methyl 2-(4-fluorophenyl)acetateLab-scale reactionsRapid reaction kinetics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator